molecular formula C7H7ClO2S B1444963 Methyl 2-chloro-2-(thiophen-3-yl)acetate CAS No. 1249784-85-7

Methyl 2-chloro-2-(thiophen-3-yl)acetate

Cat. No. B1444963
M. Wt: 190.65 g/mol
InChI Key: GJZACWNBGIHSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-2-(thiophen-3-yl)acetate is a chemical compound with the molecular formula C7H7ClO2S and a molecular weight of 190.65 . It is used for research purposes .


Synthesis Analysis

The synthesis of Methyl 2-chloro-2-(thiophen-3-yl)acetate involves the refluxing of 3-Thiophene acetic acid in methanol with a few drops of concentrated H2SO4 for 24 hours . This process prevents extensive oxidative decomposition of the –COOH group through polymerization .


Molecular Structure Analysis

The molecular structure of Methyl 2-chloro-2-(thiophen-3-yl)acetate consists of a thiophene ring attached to a methyl acetate group via a carbon atom . The presence of the chlorine atom on the same carbon atom as the acetate group makes it a chloroacetate .

Scientific Research Applications

Synthesis and Material Development

Methyl 2-chloro-2-(thiophen-3-yl)acetate has been utilized in various synthetic pathways and material development processes. The compound serves as an intermediate in the synthesis of complex organic compounds and materials with potential applications in various fields.

  • Drug Intermediate Synthesis : It has been used in the preparation of drug intermediates, such as methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, showcasing its role in the pharmaceutical sector (Min, 2015).

  • Organic Synthesis : The compound has been involved in the synthesis of various derivatives, demonstrating its versatility in chemical reactions. For instance, it is used in the synthesis of Clopidogrel Sulfate through a series of reactions involving esterification, optical resolution, and condensation (Hu Jia-peng, 2012).

  • Material Science : In material science, methyl 2-chloro-2-(thiophen-3-yl)acetate derivatives are used in the development of responsive DNA-binding polymers, such as water-soluble cationic polythiophene derivatives. These materials have potential applications as theranostic gene delivery vehicles, indicating its use in biotechnology and medical research (Carreon et al., 2014).

Chemical Analysis and Quality Control

Methyl 2-chloro-2-(thiophen-3-yl)acetate is also significant in the analytical aspect of chemical research, particularly in the analysis of pharmaceutical intermediates.

  • Chiral Liquid Chromatography : It is used in the development of chiral liquid chromatographic methods for determining the enantiomeric purity of pharmaceutical intermediates. This is crucial in ensuring the quality and efficacy of pharmaceutical products (Zacharis & Vastardi, 2015).

Biomedical Research

Methyl 2-chloro-2-(thiophen-3-yl)acetate and its derivatives find applications in biomedical research, exploring their biological activities and potential therapeutic uses.

  • Antimicrobial Activities : Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities, indicating its importance in the development of new antimicrobial agents. This includes studies on 4-thiazolidinones and 2-azetidinones derivatives, showcasing their potential in combating various bacterial and fungal strains (N. Patel & Minesh D. Patel, 2017).

Environmental and Industrial Applications

The compound is involved in environmental and industrial processes, particularly in the recovery and reuse of chemicals, indicating its role in sustainable practices.

  • Chemical Recovery : It is used in the recovery of acetic acid from industrial processes, showcasing its role in promoting environmental sustainability and cost-effectiveness in industrial operations (Wang Tian-gui, 2006).

properties

IUPAC Name

methyl 2-chloro-2-thiophen-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZACWNBGIHSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CSC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-2-(thiophen-3-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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